molecular formula C10H9Cl2NO B4820636 N-allyl-2,5-dichlorobenzamide

N-allyl-2,5-dichlorobenzamide

Cat. No.: B4820636
M. Wt: 230.09 g/mol
InChI Key: RBKDOTXTXUYHNT-UHFFFAOYSA-N
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Description

N-Allyl-2,5-dichlorobenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of a 2,5-dichlorobenzamide scaffold. Its molecular formula is C₁₀H₉Cl₂NO, with a molecular mass of 230.09 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine atoms at the 2- and 5-positions of the benzene ring with the reactive allyl group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKDOTXTXUYHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-2,5-dichlorobenzamide can be synthesized through the direct condensation of 2,5-dichlorobenzoic acid with allylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of allylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further improve the reaction rate and selectivity. Additionally, the reaction conditions can be optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,5-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate in solvents like dichloromethane or water.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of N-allyl-2,5-diaminobenzamide or N-allyl-2,5-dithiobenzamide.

    Oxidation: Formation of this compound epoxide or N-allyl-2,5-dichlorobenzaldehyde.

    Reduction: Formation of N-allyl-2,5-dichloroaniline.

Scientific Research Applications

N-allyl-2,5-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-allyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

The following analysis compares N-allyl-2,5-dichlorobenzamide with structurally related benzamides and acetamides, focusing on molecular features, physical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Melting Point (°C) Key References
This compound C₁₀H₉Cl₂NO 2,5-Cl₂; N-allyl 230.09 Not reported
3-Amino-2,5-dichlorobenzamide C₇H₆Cl₂N₂O 2,5-Cl₂; 3-NH₂ 205.04 162–163
2-Amino-3,5-dichlorobenzamide C₇H₆Cl₂N₂O 3,5-Cl₂; 2-NH₂ 205.04 Not reported
N-Allyl-2,2,2-trichloroacetamide C₅H₆Cl₃NO Trichloroacetyl; N-allyl 202.46 28–32
4-Amino-N-cyclopropyl-3,5-dichlorobenzamide C₁₀H₉Cl₂N₂O 3,5-Cl₂; 4-NH₂; N-cyclopropyl 245.10 Not reported

Key Observations :

  • Substituent Position and Polarity: The position of chlorine and amino groups significantly alters polarity and solubility. For example, 3-amino-2,5-dichlorobenzamide (melting point 162–163°C) has higher thermal stability than N-allyl derivatives, likely due to hydrogen bonding from the amino group .
  • Synthetic Routes: N-Allyl derivatives (e.g., N-allyl-2,2,2-trichloroacetamide) are synthesized via nucleophilic substitution or condensation reactions, often using K₂CO₃ as a base in solvents like o-xylene . Amino-substituted dichlorobenzamides (e.g., 3-amino-2,5-dichlorobenzamide) typically involve reduction of nitro precursors or direct amination .
Spectroscopic and Analytical Data
  • NMR Spectroscopy: N-Allyl-2,2,2-trichloroacetamide shows distinct ¹H-NMR signals for the allyl group (δ 3.99–4.02 ppm for CH₂, δ 5.24–5.32 ppm for CH₂=, and δ 5.84–5.93 ppm for CH=) . Similar shifts are expected for this compound, though influenced by the aromatic Cl substituents. 3-Amino-2,5-dichlorobenzamide lacks allyl-related signals but may exhibit NH₂ peaks near δ 6.5–7.0 ppm .
  • Melting Points: The absence of strong intermolecular forces (e.g., hydrogen bonding) in N-allyl derivatives results in lower melting points compared to amino-substituted analogues. For instance, N-allyl-2,2,2-trichloroacetamide melts at 28–32°C, whereas 3-amino-2,5-dichlorobenzamide melts at 162–163°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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